(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
BBQXXTOCYJPXDI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 3,4-difluorobenzaldehyde with the chiral amine.
Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Carboxylation: The final step involves the carboxylation of the amine to form this compound using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Amide Bond Formation
The compound readily participates in peptide coupling reactions via its amino and carboxylic acid groups. In solid-phase peptide synthesis (SPPS), the Fmoc-protected derivative (EVT-13678407) is commonly used to avoid side reactions.
| Reaction Type | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Carbodiimide-mediated | HATU/DIPEA in DMF, 0°C to RT, 2–4 hrs | 85–92% | Incorporation into peptide chains |
| Mixed anhydride | Isobutyl chloroformate, N-methylmorpholine | 78% | Small-molecule amide synthesis |
The fluorine atoms enhance electron-withdrawing effects, stabilizing transition states during coupling. Post-coupling, Fmoc deprotection uses 20% piperidine in DMF .
Amino Group Protection
-
Fmoc Protection : Achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in THF/water (pH 9–10).
-
Boc Protection : tert-Butyloxycarbonyl (Boc) groups are applied via di-tert-butyl dicarbonate in dioxane .
Carboxylic Acid Protection
-
Methyl ester formation : Treatment with thionyl chloride in methanol (85% yield).
-
Benzyl ester formation : Uses benzyl bromide and DIPEA in DCM (72% yield) .
Oxidation and Reduction Reactions
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation of amine | KMnO₄ in acidic H₂O, 60°C, 6 hrs | Nitro group formation (limited yield) |
| Reduction of carboxylic acid | LiAlH₄ in THF, 0°C to RT, 3 hrs | Corresponding alcohol (68% yield) |
The 3,4-difluorophenyl group reduces electrophilic aromatic substitution reactivity but enhances stability against metabolic degradation.
Functionalization of the Aromatic Ring
| Reagent | Conditions | Product |
|---|---|---|
| NaN₃ in DMSO, 120°C | 24 hrs, microwave irradiation | Azide substitution at C-2 |
| CuCN in DMF, 150°C | 12 hrs, sealed tube | Cyano group introduction |
Stability and Degradation
-
Acidic Conditions : Stable in TFA (95%) for ≤2 hrs during resin cleavage .
-
Basic Conditions : Partial racemization occurs at pH >10.
This compound’s unique fluorination pattern and stereochemistry make it valuable for designing protease-resistant peptides and fluorinated drug candidates. Experimental protocols emphasize the use of anhydrous conditions and catalytic additives (e.g., HOAt) to maximize reaction efficiency .
Scientific Research Applications
Medicinal Chemistry
1.1. Metabotropic Glutamate Receptor Modulation
One of the primary applications of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is its role as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds targeting mGlu2 and mGlu3 receptors are being investigated for their potential in treating psychiatric disorders such as schizophrenia and major depressive disorder (MDD). Specifically, the compound has been studied for its ability to act as an antagonist at these receptors, which may lead to antidepressant-like effects in preclinical models .
1.2. Antipsychotic Pharmacology
Studies have shown that the modulation of mGlu2 receptors can influence antipsychotic pharmacology. For instance, compounds similar to this compound have been linked to improvements in symptoms associated with treatment-resistant depression and other mood disorders . The ability to selectively target these receptors opens avenues for developing new therapeutic agents with fewer side effects compared to traditional antipsychotics.
Neuropharmacology
2.1. Antidepressant Activity
The compound has been evaluated in various animal models for its antidepressant properties. In particular, studies utilizing the mouse forced-swim test have demonstrated that compounds acting on mGlu2 receptors can elicit significant antidepressant-like responses . This suggests that this compound could serve as a lead compound for developing novel antidepressants.
2.2. Pain Management
Research into the analgesic properties of mGlu receptor modulators has also highlighted the potential of this compound in pain management therapies. By influencing glutamatergic signaling pathways, this compound may help alleviate chronic pain conditions .
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound in various experimental settings:
- Study on Depression Models : In a study published in the Journal of Medicinal Chemistry, researchers found that mGlu2 antagonists exhibited significant improvements in depressive behaviors in rodent models when administered at optimal dosages .
- Schizophrenia Treatment : Another study indicated that selective mGlu2 receptor antagonists could reduce psychotic symptoms without the typical side effects associated with conventional antipsychotics .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Stereochemical Variants
Fluorinated Phenyl Derivatives
- (S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid: The S-enantiomer of the target compound exhibits distinct optical rotation ([α] = −3.1 in H₂O) and a melting point of 229–231°C. Synthesized via lipase-catalyzed resolution, it highlights the role of stereochemistry in physicochemical properties .
- (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid: With fluorine at the 3- and 5-positions, this compound shows a lower melting point (256–258°C) and higher optical rotation ([α] = −5.0 in H₂O), suggesting altered crystal packing and chiral interactions compared to the 3,4-diF analog .
- (R)-3-Amino-3-(3-fluorophenyl)propanoic acid: Structural similarity (0.98) to the target compound, but lacks the 4-fluoro substituent. This reduces steric hindrance and may influence receptor binding .
Halogen-Substituted Analogs
Functionalized Derivatives
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A tyrosine derivative with a 4-hydroxyl group, enhancing hydrogen-bonding capacity. This modification could improve solubility but reduce blood-brain barrier penetration .
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid: The addition of a hydroxyl group on the propanoic acid backbone introduces a second chiral center, complicating synthesis but offering new interaction sites for enzymatic targets .
Physicochemical Properties
Biological Activity
Overview
(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid (DFPA) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. The compound's structure features an amino group, a carboxylic acid group, and a difluorophenyl substituent, which may influence its interaction with biological targets.
- Molecular Formula : C₉H₈F₂N O₂
- Molecular Weight : Approximately 219.64 g/mol
- Functional Groups :
- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Difluorophenyl substituent
The presence of fluorine atoms enhances the lipophilicity of DFPA, which may affect its pharmacokinetic properties and biological activity.
Neuroprotective Effects
Research indicates that DFPA exhibits significant neuroprotective properties, primarily through its interaction with glutamate receptors. Glutamate is a key neurotransmitter involved in synaptic transmission and plasticity in the central nervous system. DFPA acts as an antagonist at specific glutamate receptor subtypes, which positions it as a candidate for treating various neurological disorders, including:
- Alzheimer's Disease
- Epilepsy
- Other Neurodegenerative Conditions
DFPA's mechanism of action involves modulation of synaptic transmission by inhibiting excitatory neurotransmission mediated by glutamate. This modulation can help prevent excitotoxicity, a process that contributes to neuronal damage in various neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that DFPA effectively inhibits glutamate-induced excitotoxicity in neuronal cell cultures. The compound's ability to reduce calcium influx and reactive oxygen species production highlights its potential neuroprotective effects.
| Study | Findings |
|---|---|
| Smith et al. (2022) | DFPA reduced cell death by 40% in glutamate-treated neurons. |
| Johnson et al. (2023) | DFPA showed IC50 values of 15 µM against NMDA receptors. |
In Vivo Studies
Animal models have further validated the neuroprotective effects of DFPA. In a mouse model of Alzheimer's disease, DFPA administration resulted in improved cognitive functions and reduced amyloid-beta plaque accumulation.
| Study | Model | Results |
|---|---|---|
| Lee et al. (2024) | Mouse model of Alzheimer's | Improved memory performance and decreased plaque formation. |
| Chen et al. (2023) | Rat model of epilepsy | Significant reduction in seizure frequency with DFPA treatment. |
Case Studies
- Alzheimer's Disease Model : A study conducted by Lee et al. (2024) involved administering DFPA to transgenic mice expressing human amyloid precursor protein. Results indicated that treated mice exhibited enhanced cognitive performance on the Morris water maze test compared to controls.
- Epileptic Seizures : In research by Chen et al. (2023), rats subjected to induced seizures were treated with DFPA, resulting in a marked decrease in seizure frequency and severity.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodology : Two primary approaches are derived from analogous compounds:
- Route 1 : Use β-lactone and 3,4-difluorophenol, yielding ~49% under acidic conditions. Optimize via temperature control (40–60°C) and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) to enhance regioselectivity .
- Route 2 : Employ acrylonitrile and 3,4-difluorophenol via nucleophilic addition, achieving higher yields (~72%) by adjusting pH (8–10) and using phase-transfer catalysts .
Q. Which analytical techniques are critical for characterizing this compound?
- Characterization Workflow :
- Chirality : Polarimetry or chiral HPLC to confirm the (3R)-configuration .
- Structural Analysis : ¹⁹F NMR (to resolve 3,4-difluoro substitution) and ¹H/¹³C NMR for backbone verification .
- Purity : LC-MS (ESI+ mode) for detecting byproducts (e.g., deaminated or racemized derivatives) .
Q. How does the 3,4-difluorophenyl group influence the compound’s solubility and stability in aqueous buffers?
- Solubility : Fluorine’s electronegativity reduces hydrophilicity; solubility in PBS (pH 7.4) is ~5 mg/mL. Use co-solvents (e.g., DMSO ≤10%) for in vitro assays .
- Stability : Degrades <5% over 24h at 25°C but hydrolyzes rapidly under strong acids/bases (pH <2 or >10). Store at –20°C in anhydrous conditions .
Advanced Research Questions
Q. How can enantioselective synthesis of the (3R)-isomer be achieved with >95% ee?
- Strategies :
- Chiral Auxiliaries : Use (S)-oxazolidinones to direct stereochemistry during propanoic acid backbone assembly .
- Asymmetric Catalysis : Ru-BINAP complexes for hydrogenation of α,β-unsaturated precursors (e.g., 3-(3,4-difluorophenyl)acrylic acid) .
- Validation : Compare ee via chiral GC or circular dichroism .
Q. What role do the 3,4-difluoro substituents play in biological target engagement (e.g., enzyme inhibition)?
- SAR Insights :
- Fluorine atoms enhance binding to hydrophobic pockets (e.g., LAT1 transporters) via van der Waals interactions, as seen in fluorinated phenylalanine analogs .
- Meta- and para-fluorine positions increase metabolic stability by resisting CYP450 oxidation .
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?
- Approach :
- Docking Studies : Use AutoDock Vina with receptor PDB structures (e.g., GluN1 subunit) to map hydrogen bonds between the amino group and Asp732 .
- MD Simulations : Assess conformational stability of the difluorophenyl moiety in lipid bilayers (CHARMM36 force field) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for LAT1 inhibition may arise from assay conditions (e.g., pH, cell lines).
- Resolution :
- Standardize protocols (e.g., use HEK293T cells overexpressing LAT1) .
- Validate via orthogonal methods (e.g., radiolabeled substrate uptake vs. fluorescence assays) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
